(S)-aminoglutethimide
Overview
Description
Galloflavin is a compound with the chemical formula C₁₂H₆O₈. It acts as a potent inhibitor of lactate dehydrogenase (LDH), an enzyme involved in glycolysis. LDH catalyzes the conversion of pyruvate to lactate, a crucial step in cellular energy metabolism. Galloflavin’s inhibition of LDH disrupts this process, impacting cancer cell proliferation .
Preparation Methods
Synthetic Routes:: Galloflavin can be synthesized using various methods. One common approach involves the reaction of suitable precursors to form the compound. Unfortunately, specific synthetic routes and conditions for Galloflavin’s preparation are not widely documented in the literature.
Industrial Production:: Information on large-scale industrial production methods for Galloflavin remains limited
Chemical Reactions Analysis
Reactions:: Galloflavin does not undergo extensive chemical transformations due to its specialized role as an LDH inhibitor. it interacts with pyruvate, forming complexes that inhibit LDH activity.
Common Reagents and Conditions::- Pyruvate: Galloflavin binds to pyruvate, disrupting LDH function.
- Solvents: Organic solvents like dimethyl sulfoxide (DMSO) are commonly used for Galloflavin studies.
Major Products:: The primary product of Galloflavin’s interaction with LDH is the inhibition of lactate production. This disruption affects cancer cell metabolism and growth.
Scientific Research Applications
Galloflavin has garnered interest in several scientific fields:
Cancer Research: Its LDH inhibition potential makes it relevant for cancer therapy.
Metabolism Studies: Researchers explore its impact on cellular energy metabolism.
Drug Development: Galloflavin may serve as a lead compound for developing LDH-targeted drugs.
Mechanism of Action
Galloflavin’s mechanism involves:
LDH Inhibition: By binding to LDH, Galloflavin prevents the conversion of pyruvate to lactate.
Disruption of Glycolysis: Inhibition of LDH affects glycolytic pathways, impacting ATP production and cancer cell growth.
Comparison with Similar Compounds
While Galloflavin is unique due to its specific LDH inhibition, other related compounds include:
Glycolysis Inhibitors: Compounds targeting glycolysis pathways.
Metabolic Modulators: Agents affecting cellular metabolism.
Properties
IUPAC Name |
2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHISTVMLJLECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205354, DTXSID30972802 | |
Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
568-80-9, 57288-03-6 | |
Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galloflavin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 568-80-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.